(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by NMR, IR, HRMS, and X-ray crystallographic analysis2. The substitution at certain positions of the pyrrolo[2,1-f][1,2,4]triazine plays an important role in developing selective inhibitors1.Chemical Reactions Analysis
The chemical reactions of related compounds often involve 1,3-dipolar cycloaddition reactions2. Azomethine ylides, which are generated in situ by dicarbonyl compounds and amino acids, have been used for constructing complex spirocyclic molecules2.
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized by techniques such as NMR and IR2.
Scientific Research Applications
Antibacterial Activity
One significant application of related compounds to (5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid is in the field of antibacterial activity. Studies have shown that derivatives of this compound class, such as furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones, exhibit antibacterial properties. For instance, research by Zemanov et al. (2017) demonstrated the synthesis of such derivatives and their evaluation for antibacterial efficacy against Escherichia coli and Micrococcus luteus (Zemanov et al., 2017).
Anticancer and Antifungal Activities
These compounds have also been explored for their potential in anticancer and antifungal applications. Astakhina et al. (2016) developed novel ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids and revealed their in vitro anticancer and antibacterial activities. One compound in this series displayed significant antifungal activity against Candida tenuis (Astakhina et al., 2016).
Synthesis and Chemical Transformations
Research has also focused on the synthesis and chemical transformations of related triazine derivatives. For example, studies by Gray et al. (1976) and Ohier et al. (1996) explored various cyclisation reactions and thermolysis processes involving azolylhydrazones and carbonyl azides, leading to the formation of different triazine derivatives (Gray et al., 1976); (Ohier et al., 1996).
Synthesis of Novel Derivatives
Additionally, researchers like Mottaghinejad and Alibakhshi (2018) have synthesized novel triazole derivatives based on chromene structures, demonstrating the versatility and potential for creating diverse chemical entities in this compound class (Mottaghinejad & Alibakhshi, 2018).
Safety And Hazards
Future Directions
Future research could explore the synthesis of new compounds with the pyrrolo[2,1-f][1,2,4]triazine scaffold, as these compounds have shown promise in cancer therapy1. Additionally, the synthesis of new spirooxindoles with three-dimensional complexity could lead to compounds with surprising biological activity2.
properties
IUPAC Name |
2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-2-10-13-14(6-11(16)17)12(18)8-5-9-7(15(8)10)3-4-19-9/h3-5H,2,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGCIBKAOZORJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C2=CC3=C(N21)C=CS3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid |
Citations
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